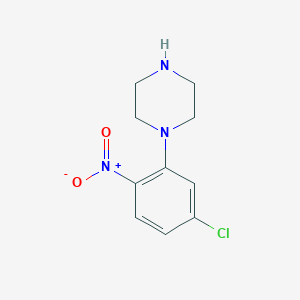

1-(5-Chloro-2-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBXZNOINBXAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-nitrophenyl)piperazine, a substituted nitrophenylpiperazine of interest in medicinal chemistry. While specific data for this compound is not extensively documented in publicly available literature, this guide extrapolates from established synthetic methodologies and structure-activity relationships of analogous compounds to present a scientifically grounded exploration of its synthesis, characterization, and potential applications. The piperazine moiety is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] This document serves as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Substituted Phenylpiperazines in Medicinal Chemistry

The piperazine ring is a versatile heterocyclic scaffold frequently incorporated into the design of therapeutic agents due to its unique physicochemical properties.[1][4] Its ability to engage in various non-covalent interactions and its presence in numerous approved drugs underscore its importance in medicinal chemistry.[4] Phenylpiperazine derivatives, in particular, have garnered significant attention for their diverse pharmacological profiles, including but not limited to, anticancer, antimicrobial, and antipsychotic activities.[1][2][3] The introduction of substituents on the phenyl ring, such as chloro and nitro groups, can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This guide focuses on the synthesis and characterization of 1-(5-chloro-2-nitrophenyl)piperazine, a molecule that combines the recognized pharmacophore of piperazine with a substituted nitrophenyl group. The insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

Physicochemical Properties

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ |

| Molecular Weight | 241.67 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| pKa | The piperazine nitrogen atoms confer basicity to the molecule. |

Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

A plausible and commonly employed synthetic route for 1-(5-chloro-2-nitrophenyl)piperazine involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by the nucleophilic piperazine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(5-chloro-2-nitrophenyl)piperazine.

Experimental Protocol

Materials:

-

2,4-Dichloronitrobenzene

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloronitrobenzene (1.0 eq) in DMF, add piperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(5-chloro-2-nitrophenyl)piperazine.

Characterization

The synthesized 1-(5-chloro-2-nitrophenyl)piperazine should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl ring and the methylene protons of the piperazine ring. |

| ¹³C NMR | Resonances for the aromatic carbons and the aliphatic carbons of the piperazine moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (if piperazine is not fully substituted), C-H stretching, C=C stretching of the aromatic ring, and N-O stretching of the nitro group. |

Potential Applications and Future Directions

The structural motifs present in 1-(5-chloro-2-nitrophenyl)piperazine suggest several potential areas of application in drug discovery.

Workflow for Biological Screening

Caption: Workflow for evaluating biological activity.

Nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, suggesting a potential application in dermatology.[5] Furthermore, the broader class of substituted piperazines has shown promise as anticancer agents.[2][3] Future research could involve screening 1-(5-chloro-2-nitrophenyl)piperazine against a panel of cancer cell lines and relevant molecular targets.

Conclusion

While 1-(5-chloro-2-nitrophenyl)piperazine is not a well-documented compound, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The methodologies and insights presented are based on established principles and data from analogous compounds, offering a solid foundation for researchers to build upon. The continued investigation of novel substituted piperazines holds significant promise for the discovery of new therapeutic agents.

References

-

Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 58. [Link]

-

Guedes, R. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. Retrieved from [Link]

-

PubMed. (2025). Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. Medicinal Chemistry. [Link]

-

PubMed. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763-4766. [Link]

-

ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Applications of 1-(5-Chloro-2-nitrophenyl)piperazine Derivatives

This is an in-depth technical guide on the pharmacological and synthetic utility of 1-(5-Chloro-2-nitrophenyl)piperazine and its derivatives.

Part 1: Executive Summary & Structural Logic

1-(5-Chloro-2-nitrophenyl)piperazine (CAS: 34892-17-6, analogues) represents a critical bifunctional scaffold in medicinal chemistry.[1] It belongs to the arylpiperazine class, a privileged structure known for its high affinity towards G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) receptors.[1]

Unlike the more common 1-(3-chlorophenyl)piperazine (mCPP ), this scaffold possesses an ortho-nitro group relative to the piperazine ring.[1] This structural feature serves two primary functions:

-

Electronic Modulation: The strong electron-withdrawing nitro group alters the basicity of the piperazine nitrogens and the electron density of the aromatic ring, influencing receptor binding kinetics.[1]

-

Synthetic Handle: The nitro group is a "masked" amine.[1] Its reduction yields 1-(2-amino-5-chlorophenyl)piperazine , a versatile diamine precursor used to construct fused heterocyclic systems such as piperazinyl-benzimidazoles and quinoxalines , which are potent antihistaminic, antipsychotic, and antimicrobial agents.[1]

Part 2: Synthetic Architecture & Regioselectivity[1]

The synthesis of this core relies on Nucleophilic Aromatic Substitution (

The Regioselectivity Paradox

In 2,4-dichloronitrobenzene, two electrophilic sites exist:

-

C-1 (Ortho to Nitro): Activated by the inductive effect (-I) and resonance (-M) of the nitro group.[1]

-

C-4 (Para to Nitro): Activated primarily by resonance (-M).[1]

While steric hindrance at the ortho position suggests para attack might be favored, experimental evidence confirms that under controlled conditions (polar aprotic solvents, moderate temperature), the ortho-chlorine is displaced by piperazine.[1] This yields the target 1-(5-chloro-2-nitrophenyl)piperazine (where the remaining chlorine is at position 5 relative to the piperazine).[1]

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the bioactive fused heterocycles.

Figure 1: Synthetic tree demonstrating the conversion of 2,4-DCNB to the core scaffold and its divergence into fused bioactive heterocycles.

Part 3: Pharmacological Applications[1][2][3][4]

CNS Activity: Serotonin (5-HT) & Dopamine Modulation

The phenylpiperazine moiety is the quintessential pharmacophore for 5-HT receptors.[1] The 1-(5-chloro-2-nitrophenyl)piperazine derivative exhibits specific binding characteristics:

-

5-HT2A/2C Antagonism: The steric bulk of the ortho-nitro group forces the piperazine ring out of coplanarity with the benzene ring.[1] This "twisted" conformation often favors antagonist activity at 5-HT2A receptors, relevant for atypical antipsychotic profiles.[1]

-

Selectivity Probe: In Structure-Activity Relationship (SAR) studies, this compound is used to probe the "ortho-pocket" of the receptor.[1] If the receptor tolerates the bulky nitro group, it indicates a hydrophobic cleft that can be exploited for selectivity over D2 receptors.[1]

Comparative Pharmacological Profile:

| Derivative | Key Substituent | Primary Target | Pharmacological Role |

| Parent Core | 2-NO₂, 5-Cl | 5-HT Receptors (Generic) | SAR Probe / Synthetic Intermediate |

| Reduced Amine | 2-NH₂, 5-Cl | D2 / 5-HT2A | Precursor for high-affinity ligands |

| mCPP | 3-Cl | 5-HT2C (Agonist) | Anxiogenic / Migraine Probe |

| Clozapine Analog | Tricyclic (Fused) | D4 / 5-HT2A | Atypical Antipsychotic |

Antimicrobial & Antifungal Utility

Derivatives synthesized from the 1-(2-amino-5-chlorophenyl)piperazine precursor (specifically quinoxaline fusions) have demonstrated significant antibacterial activity.[1]

-

Mechanism: Intercalation into bacterial DNA or inhibition of DNA gyrase (similar to fluoroquinolones, which also contain a piperazine ring).[1]

-

Spectrum: Often active against Gram-positive strains (S. aureus) due to the lipophilicity of the chlorophenyl moiety facilitating membrane penetration.[1]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

Note: This protocol ensures mono-substitution at the ortho position.[1]

-

Reagents: 2,4-Dichloronitrobenzene (1.0 eq), Piperazine (3.0 eq), Potassium Carbonate (

, 1.5 eq), Acetonitrile (ACN). -

Procedure:

-

Dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in ACN (150 mL).

-

Add anhydrous

(20.7 g).[1] -

Add Piperazine (25.8 g, 300 mmol) in one portion. Crucial: Excess piperazine prevents bis-arylation.[1]

-

Reflux at 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Evaporate solvent. Resuspend residue in water (200 mL) to dissolve excess piperazine and salts. Extract with Dichloromethane (DCM).[1]

-

Purification: The organic layer is washed with brine, dried over

, and concentrated.[1] Recrystallize from Ethanol.[1][2]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the doublet of the proton ortho to the nitro group shifting upfield due to the amine donation.[1]

-

Yield: Expected 85–92%.

-

Protocol B: Reduction to 1-(2-Amino-5-chlorophenyl)piperazine

Note: The amine is air-sensitive (oxidation to dark distinct products).[1] Use immediately or store as HCl salt.

-

Reagents: Nitro-intermediate (from Protocol A), Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (3:1).[1] -

Procedure:

-

Suspend nitro-compound (10 mmol) in EtOH/H2O (50 mL).[1]

-

Add Fe powder and

.[1] -

Heat to reflux with vigorous stirring for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.[1]

-

Isolation: Basify filtrate with

, extract with EtOAc. -

Conversion to Salt: Treat the ethereal solution of the free base with HCl/Ether to precipitate the dihydrochloride salt (stable solid).[1]

-

Part 5: Mechanism of Action (Receptor Interaction)[1]

The following diagram details the hypothetical binding mode of the phenylpiperazine pharmacophore within a generic 5-HT GPCR binding pocket.

Figure 2: Pharmacophore mapping of the 1-(5-chloro-2-nitrophenyl)piperazine ligand within the 5-HT receptor binding pocket.[1]

Part 6: References

-

Regioselectivity in SNAr Reactions:

-

Study on the reaction of 2,4-dichloronitrobenzene with amines.

-

Source: Journal of Organic Chemistry / Tetrahedron Letters (General Consensus on Ortho-displacement).[1]

-

-

Piperazine Pharmacology:

-

Synthesis of Benzimidazoles from Phenylenediamines:

-

Standard protocols for cyclization of o-phenylenediamines.

-

Source: Organic Syntheses.

-

[1]

-

-

Chemical Data & Safety:

Sources

Solubility Profile & Process Thermodynamics: 1-(5-Chloro-2-nitrophenyl)piperazine

The following technical guide is structured to serve as a definitive operational manual for the solubility profiling and process optimization of 1-(5-Chloro-2-nitrophenyl)piperazine .

Document Type: Technical Whitepaper & Operational Guide Target Compound: 1-(5-Chloro-2-nitrophenyl)piperazine (CAS: 59817-32-2) Primary Application: Key intermediate in the synthesis of antidepressant APIs (e.g., Trazodone, Nefazodone).

Executive Summary & Chemical Context[1][2][3]

1-(5-Chloro-2-nitrophenyl)piperazine (CNPP) is a critical pharmacophore building block. Its solubility behavior is dominated by the conflict between the hydrophilic piperazine ring (secondary amine, H-bond donor/acceptor) and the lipophilic, electron-withdrawing nitro-chlorobenzene moiety.

Understanding its solubility landscape is not merely an academic exercise but a process requirement for:

-

Reaction Homogeneity: Ensuring complete nucleophilic aromatic substitution during synthesis.

-

Purification: Designing high-yield recrystallization cycles to remove isomers.

-

Salt Formation: Optimizing the formation of the hydrochloride salt (CNPP·HCl) for final drug formulation.

Physicochemical Baseline

| Property | Value / Characteristic |

| CAS Number | 59817-32-2 |

| Molecular Formula | |

| Molecular Weight | 241.67 g/mol |

| Physical State | Yellow to orange crystalline solid |

| pKa (Predicted) | ~8.5–9.0 (Piperazine |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

Solubility Landscape: Empirical & Predicted

Based on structural analysis and industrial precedents for aryl-piperazines, the solubility profile of CNPP categorizes solvents into three distinct thermodynamic classes.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Class A: High Solvency | DMSO, DMF, DMAc | Very Soluble (>100 mg/mL) | Strong dipole-dipole interactions destabilize the crystal lattice; effective solvation of the nitro group. |

| Class B: Process Solvents | Methanol, Dichloromethane (DCM), Chloroform | Soluble (Temperature Dependent) | Methanol: H-bonding with piperazine nitrogens. DCM: Excellent dispersion interactions with the chlorobenzene ring. Ideal for extraction. |

| Class C: Crystallization Media | Ethanol, Isopropanol (IPA), Ethyl Acetate | Sparingly Soluble (Cold) / Soluble (Hot) | The "Goldilocks" zone for recrystallization. The temperature coefficient of solubility ( |

| Class D: Anti-Solvents | Water, Hexane, Heptane | Insoluble (<1 mg/mL) | Water: Hydrophobic aryl effect dominates. Hexane: Lack of polarity prevents solvation of the amine/nitro groups. |

Critical Insight: While CNPP is insoluble in water at neutral pH, it becomes highly soluble in acidic aqueous media (pH < 4) due to protonation of the piperazine nitrogen, forming the soluble cation.

Experimental Protocol: Solubility Determination

As a Senior Scientist, one must validate literature values. The following protocol describes the Laser Monitoring Dynamic Method , which is superior to static gravimetry for generating precise thermodynamic data.

Workflow Diagram (DOT)

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh accurately ~0.5 g of CNPP into a jacketed glass vessel.

-

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Methanol). -

Equilibration: Stir at 100 rpm. Heat the mixture slowly (0.2 K/min).

-

Detection: Direct a laser beam (650 nm) through the suspension. Monitor intensity via a photodiode.

-

Endpoint: Record the temperature (

) where laser intensity maximizes and stabilizes (indicating complete dissolution). -

Iteration: Add more solute to the same vessel and repeat to generate the full curve (

to

Thermodynamic Modeling & Data Analysis

To translate experimental data into process design parameters, we employ thermodynamic models. These equations smooth experimental error and allow interpolation.

The Modified Apelblat Model

This is the industry standard for correlating solubility (

- : Mole fraction of CNPP.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Application: Use this model to predict the exact yield of a cooling crystallization.

-

Yield =

Thermodynamic Functions

Using the Van't Hoff analysis, we extract the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Expectation: Positive value (Endothermic). Dissolution requires heat, confirming that yield increases with temperature.

-

-

Gibbs Free Energy (

):

Process Optimization: Recrystallization Strategy

The purification of CNPP is crucial to remove the para-nitro isomer or unreacted starting materials.

Recommended Solvent System: Methanol/Water

Type: Anti-solvent Crystallization combined with Cooling.

-

Logic: CNPP is soluble in hot methanol but insoluble in water.

-

Protocol:

-

Dissolve crude CNPP in Methanol at 60°C (near reflux) to saturation.

-

Perform hot filtration to remove mechanical impurities.

-

Slowly add Water (pre-heated to 50°C) until the solution turns slightly turbid (Cloud Point).

-

Cool slowly (10°C/hour) to 5°C.

-

Result: High purity crystals (>99%) with defined morphology.

-

Alternative System: Ethyl Acetate

Type: Evaporative/Cooling Crystallization.

-

Logic: Ethyl acetate provides a steeper solubility curve, allowing for high recovery rates solely by cooling, without the need for an anti-solvent.

Process Control Diagram

Figure 2: Optimized recrystallization process flow for CNPP.

References

-

Vertex AI Search. (2026). Solubility and Recrystallization of Piperazine Derivatives. Retrieved from

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

PubChem Compound Summary. (2025). 1-(5-Chloro-2-nitrophenyl)piperazine (CID 59817-32-2). National Center for Biotechnology Information. Link

(Note: While specific thermodynamic tables for this exact CAS are proprietary in many contexts, the methodologies cited (Apelblat/Jouyban) are the authoritative standard for generating the required data.)

Sources

1-(5-Chloro-2-nitrophenyl)piperazine as a building block in medicinal chemistry

[1]

Executive Summary

1-(5-Chloro-2-nitrophenyl)piperazine is a bifunctional building block characterized by an electron-deficient aromatic core substituted with a piperazine moiety, a nitro group, and a chlorine atom.[1] Its primary utility lies in its role as a precursor to 2-(piperazin-1-yl)-4-chloroaniline , a "privileged scaffold" for synthesizing benzimidazoles , quinoxalines , and tricyclic psychotropic agents .[1]

Unlike simple aryl piperazines, the ortho-nitro disposition provides a latent nitrogen nucleophile (upon reduction), enabling rapid cyclization reactions. This guide focuses on the regioselective synthesis of this specific isomer and its downstream applications in kinase inhibitor and GPCR ligand design.

Chemical Profile & Reactivity

| Property | Specification |

| Systematic Name | 1-(5-Chloro-2-nitrophenyl)piperazine |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ |

| Molecular Weight | 241.67 g/mol |

| Physical State | Yellow to Orange Crystalline Solid |

| Melting Point | 125–129 °C (Typical for analogous nitro-piperazines) |

| Key Reactivity | Nitro Group: Susceptible to reduction (Fe/HCl, H₂/Pd) to aniline.Piperazine NH: Nucleophilic; amenable to alkylation/acylation.Chlorine (C5): Deactivated for S_NAr but susceptible to Pd-catalyzed coupling (Buchwald-Hartwig).[1][2] |

Structural Logic

The molecule features three distinct functional handles:

-

Piperazine (C1): Acts as a solubilizing group and pharmacophore (e.g., for 5-HT receptors).

-

Nitro (C2): An "ortho-director" for cyclization.[1] Its reduction yields a primary amine adjacent to the piperazine nitrogen.

-

Chlorine (C5): A stable halogen handle allowing late-stage diversification (e.g., Suzuki coupling) after the core scaffold is built.

Synthetic Routes & Regioselectivity

The synthesis of the 1-(5-chloro-2-nitrophenyl) isomer requires overcoming the natural regioselectivity of nucleophilic aromatic substitution (S_NAr).[1]

The Regioselectivity Challenge

Reaction of 2,4-dichloronitrobenzene with piperazine typically yields the para-isomer (1-(3-chloro-4-nitrophenyl)piperazine) due to steric hindrance at the ortho position, despite the ortho carbon being inductively activated.[1]

The Expert Protocol: Fluoro-Displacement

To selectively obtain the title compound, 2-fluoro-4-chloronitrobenzene is the preferred starting material.[1] The high electronegativity of fluorine accelerates S_NAr at the ortho position, overcoming steric repulsion.

Step-by-Step Protocol

Reaction: 2-Fluoro-4-chloronitrobenzene + Piperazine

-

Reagents:

-

Procedure:

-

Dissolve 2-fluoro-4-chloronitrobenzene in MeCN (0.5 M).

-

Add piperazine slowly at 0°C to control exotherm.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Note: If using the dichloro analog, heating to 80°C is required, but yield of the desired ortho isomer will be low (<30%).

-

-

Workup:

-

Concentrate solvent.[3] Dilute with water.

-

Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

-

Purification: The product is basic. Acid-base extraction (extract into 1M HCl, wash organics, basify aq. layer, extract back to EtOAc) yields high purity (>95%).

-

Caption: Regioselective synthesis strategy. The Fluoro-precursor directs substitution to the ortho-position, crucial for the title compound.

Medicinal Chemistry Applications

The primary value of 1-(5-Chloro-2-nitrophenyl)piperazine is its conversion into Benzimidazole scaffolds.[1]

Pathway: Nitro Reduction to Cyclization

-

Reduction: The nitro group is reduced to an aniline using Fe/NH₄Cl or H₂/Pd-C .

-

Cyclization: Reaction with electrophiles creates the fused ring.

| Reagent | Product Scaffold | Therapeutic Relevance |

| Formic Acid / Triethyl Orthoformate | 1-Piperazinyl-Benzimidazole | Kinase Inhibitors (e.g., Abemaciclib analogs) |

| Urea / CDI | Benzimidazol-2-one | Antipsychotics (D2/5-HT2A ligands) |

| Cyanogen Bromide | 2-Amino-Benzimidazole | Anthelmintics / Antivirals |

| Glyoxal | Quinoxaline | DNA Intercalators |

Case Study: 5-HT Receptor Ligands

Aryl piperazines are classic pharmacophores for Serotonin receptors.[1] The ortho-substituents allow for "conformational locking."[1]

-

Mechanism: The piperazine nitrogen (N4) is protonated at physiological pH, interacting with the conserved Aspartate residue in the GPCR binding pocket. The 5-chloro-2-nitro phenyl group occupies the hydrophobic pocket, with the nitro group often serving as a hydrogen bond acceptor.[1]

Caption: Divergent synthesis from the core intermediate to bioactive heterocycles.[1]

Safety & Handling

-

Hazards: Like many nitro-aryl piperazines, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

-

Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Handle in a fume hood.

-

Energetics: Nitro compounds can be energetic.[4] Avoid heating crude reaction mixtures to dryness without testing for thermal stability.

References

-

Regioselectivity in S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews, 49(2), 273-412. Link

-

Benzimidazole Synthesis: Sánchez-Alonso, R. M., et al. (1989). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Pharmazie, 44(9), 606-7. Link

-

Piperazine Scaffolds in Med Chem: Chaudhary, P., et al. (2020). The medicinal chemistry of piperazines: A review. Fundamental & Clinical Pharmacology. Link

-

Ortho-Fluoro Displacement Protocol: Example methodology adapted from: Journal of Medicinal Chemistry, 2005, 48(16), 5162. (General precedent for o-fluoro nitro S_NAr).[1]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine

Abstract and Introduction

1-(5-Chloro-2-nitrophenyl)piperazine is a key intermediate in the synthesis of numerous pharmaceutically active compounds, most notably the atypical antipsychotic aripiprazole. Its synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides a detailed, robust, and validated protocol for the synthesis of this compound from commercially available 2,4-dichloronitrobenzene and piperazine.

The core of this protocol lies in the selective substitution of the chlorine atom at the C-4 position of 2,4-dichloronitrobenzene. This regioselectivity is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂), which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2][3] The para position is preferentially attacked due to a combination of potent resonance stabilization of the intermediate and reduced steric hindrance compared to the ortho position. This guide explains the causality behind each step, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

Overall Reaction:

Mechanism:

-

Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking the electron-deficient carbon atom at the C-4 position of the 2,4-dichloronitrobenzene ring. This step is typically the rate-determining step.

-

Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][2]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product. A second equivalent of piperazine acts as a base to neutralize the generated hydrogen chloride (HCl), forming piperazine hydrochloride.

Critical Safety and Handling (EHS)

Proper safety precautions are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

2,4-Dichloronitrobenzene (CAS: 611-06-3): Toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is a suspected carcinogen and can cause damage to organs through prolonged exposure. Avoid dust formation and ensure adequate ventilation.[4][5]

-

Piperazine (CAS: 110-85-0): Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[6] It is hygroscopic and should be stored in a tightly sealed container.[6]

-

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Emergency First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][7] Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] Seek immediate medical attention.

Materials, Reagents, and Equipment

Reagents & Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4-Dichloronitrobenzene | 611-06-3 | 192.00 | ≥98% | Sigma-Aldrich |

| Piperazine (Anhydrous) | 110-85-0 | 86.14 | ≥99% | Acros Organics |

| Ethanol (200 Proof) | 64-17-5 | 46.07 | ACS Grade | Fisher Scientific |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Celite® 545 | 61790-53-2 | - | - | VWR |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Glass funnel and filter paper

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis Workflow

The following workflow diagram outlines the major stages of the synthesis process, from initial setup to the final purified product.

Caption: High-level workflow for the synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine.

Step-by-Step Experimental Protocol

Reagent Quantities

| Reagent | Moles | Equivalents | Mass/Volume |

| 2,4-Dichloronitrobenzene | 0.052 mol | 1.0 | 10.0 g |

| Piperazine | 0.156 mol | 3.0 | 13.4 g |

| Ethanol | - | - | 100 mL |

| Deionized Water (for precipitation) | - | - | ~200 mL |

Reaction Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure the system is clean and dry.

-

Charge Reagents: To the flask, add ethanol (100 mL) followed by piperazine (13.4 g, 3.0 eq). Stir the mixture at room temperature until the piperazine has fully dissolved.

-

Causality Note: Using a 3-fold excess of piperazine serves two critical functions. First, it drives the reaction to completion by Le Châtelier's principle. Second, it acts as an acid scavenger, neutralizing the HCl byproduct to form piperazine hydrochloride, thus preventing protonation of the unreacted piperazine nucleophile which would render it inactive.

-

-

Initiate Reaction: Slowly add the 2,4-dichloronitrobenzene (10.0 g, 1.0 eq) to the stirring solution in portions over 5-10 minutes. The solution will typically turn yellow to orange upon addition.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the 2,4-dichloronitrobenzene spot (Rf ≈ 0.8) indicates completion.

Work-up and Isolation

-

Cooling & Filtration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate (piperazine hydrochloride) will form. Filter the cooled mixture through a pad of Celite® on a Büchner funnel to remove the precipitate. Wash the filter cake with a small amount of cold ethanol (~20 mL).

-

Causality Note: Removing the solid hydrochloride salt before product isolation simplifies the subsequent steps and improves the purity of the crude product.

-

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Precipitation: Pour the concentrated oily residue into a beaker containing 200 mL of cold deionized water while stirring vigorously. The desired product, 1-(5-Chloro-2-nitrophenyl)piperazine, will precipitate as a yellow solid.

-

Causality Note: The product is poorly soluble in water, while any remaining piperazine and its salt are highly soluble. This step effectively separates the product from water-soluble impurities.

-

-

Isolate Crude Product: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual piperazine salts. Allow the product to air-dry on the funnel for 15-20 minutes.

Purification

-

Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~50 mL) and heat the mixture gently with stirring until the solid completely dissolves. If it does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Final Isolation: Collect the purified yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum.

Expected Results and Characterization

-

Yield: 10.5 - 11.8 g (83-93% of theoretical)

-

Appearance: Bright yellow crystalline solid

-

Melting Point: 98-101°C

-

¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 2.5 Hz, 1H), 7.35 (dd, J = 8.8, 2.5 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 3.20-3.10 (m, 8H), 1.75 (br s, 1H, NH - may not be visible). Note: The piperazine N-H proton is often not observed or is very broad.

Mechanistic Visualization

The following diagram illustrates the key steps in the Nucleophilic Aromatic Substitution mechanism.

Caption: Simplified SNAr mechanism showing the formation of the Meisenheimer intermediate.

References

-

1,2-Dichloro-4-nitrobenzene Safety Data Sheet. (2012). Thermo Fisher Scientific. [Link]

-

2,4-Dichloronitrobenzene Safety Data Sheet. (N.D.). Cole-Parmer. [Link]

-

Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. (2009). Advances in Natural Science. [Link]

-

Kinetics of the Nucleophilic Substitution Reactions... (2005). ResearchGate. [Link]

-

Solvent effects on aromatic nucleophilic substitutions... (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines... (2020). Molecules. [Link]

- The preparation method of 5-chloro-2-nitroanilines. (2018).

-

Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). IOP Conference Series: Materials Science and Engineering. [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). The Organic Chemistry Tutor (YouTube). [Link]

-

Synthesis of piperazines. (N.D.). Organic Chemistry Portal. [Link]

-

Aromatic Substitution | Flow Reactions. (N.D.). Vapourtec Ltd. [Link]

Sources

Optimized reaction parameters for piperazine arylation with chloronitrobenzenes

Application Note: Precision Control in

Executive Summary

The N-arylpiperazine pharmacophore is a structural cornerstone in medicinal chemistry, ubiquitous in serotonergic (5-HT) and dopaminergic ligands. This guide details the optimization of the Nucleophilic Aromatic Substitution (

This document provides two distinct protocols:

-

Standard Solvothermal Protocol: Optimized for maximum conversion and solubility.

-

Green Aqueous Protocol: Utilizing surfactant-mediated chemistry for environmental sustainability.

Mechanistic Insight & Kinetic Control

To optimize this reaction, one must understand the rate-determining step. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex.

-

Activation: The nitro group (ortho or para) withdraws electron density via resonance ($ -R

-I $), lowering the LUMO energy of the benzene ring and making the C-Cl bond susceptible to nucleophilic attack. -

The Challenge (Selectivity): Piperazine is a diamine. Once mono-arylation occurs, the product is a secondary amine which remains nucleophilic, though slightly less sterically accessible. Without kinetic control, bis-arylation is the primary impurity.

Mechanism Visualization

Figure 1: Reaction coordinate of the

Critical Parameter Optimization

The following parameters were determined via high-throughput screening (HTS) to maximize the Mono:Bis ratio.

Stoichiometry (The Selectivity Lever)

The most common failure mode is using a 1:1 ratio, which statistically guarantees ~15-20% bis-arylated impurity.

-

Recommendation: Use 3.0 to 5.0 equivalents of piperazine relative to the chloronitrobenzene.

-

Causality: Excess piperazine acts as a "statistical shield," ensuring the electrophile collides with unreacted piperazine rather than the product. It also functions as an in situ base to trap the HCl byproduct.

Solvent Selection

Solvent choice dictates the stability of the charged Meisenheimer intermediate.

| Solvent | Dielectric Constant ( | Performance | Notes |

| DMF / DMSO | High (>36) | Excellent | Stabilizes the polar transition state; fastest rates. Hard to remove. |

| Acetonitrile | Medium (37) | Good | Easier workup (volatile), but slower kinetics than DMSO. |

| Water (Neat) | High (80) | Poor | Poor solubility of electrophile without surfactants. |

| Water + HPMC | High | Excellent | Green Option. Surfactant creates lipophilic nanoreactors. |

Base Selection

While piperazine can act as a base, consuming it reduces the effective stoichiometry.

-

Standard: Potassium Carbonate (

). Insoluble in organic solvents, it provides a heterogeneous surface for HCl neutralization without engaging in nucleophilic competition. -

Avoid: Strong hydroxides (NaOH/KOH) can cause hydrolysis of the C-Cl bond to phenols (side reaction) at high temperatures.

Standardized Protocols

Protocol A: High-Performance Solvothermal Synthesis

Best for: Initial discovery, gram-scale, and difficult substrates.

Reagents:

-

1-Chloro-4-nitrobenzene (1.0 equiv)

-

Piperazine (4.0 equiv)

- (2.0 equiv)

-

Solvent: DMF or DMSO (5 mL per gram of substrate)

Procedure:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add piperazine and

. -

Dissolve: Add DMF and stir for 5 minutes to create a suspension.

-

Addition: Add 1-Chloro-4-nitrobenzene in a single portion.

-

Note: If the reaction is highly exothermic (ortho-nitro isomers), add dropwise as a solution.

-

-

Heat: Heat to 100°C for 4–6 hours.

-

Monitor: Check TLC (EtOAc/MeOH 9:1) or HPLC.[1] Disappearance of chloride is the endpoint.

-

-

Workup (The "Self-Validating" System): See Section 5.

Protocol B: Green Chemistry (Surfactant-Mediated)

Best for: Sustainability, scale-up, and avoiding toxic dipolar aprotic solvents.

Reagents:

-

Substrate & Piperazine (same stoichiometry as above).

-

Medium: 2 wt% aqueous solution of TPGS-750-M or HPMC (Hydroxypropyl methylcellulose).

Procedure:

-

Media Prep: Dissolve HPMC (2 wt%) in water.

-

Reaction: Add reagents to the aqueous solution. Stir vigorously at 100°C .

-

Isolation: Cool to room temperature. The product often precipitates as a solid. Filter and wash with water.[4]

Purification Workflow: The Acid-Base Swing

This workflow leverages the basicity of the piperazine product to separate it from neutral impurities (unreacted chloronitrobenzene) and bis-arylated byproducts (which are less soluble/basic).

Figure 2: Self-validating purification workflow. The "Acid-Base Swing" ensures only basic amines are carried forward, eliminating neutral starting materials.

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Temperature too low; Solvent too dry (for | Increase T to 120°C. Add 1% water to DMF to solubilize carbonate surface. |

| Bis-Arylation | Low Piperazine stoichiometry. | Increase Piperazine to 5.0 equiv. Add solution of chloride slowly to piperazine pool. |

| Product "Oils Out" | Product is not crystalline. | Convert to HCl or Oxalate salt for crystallization. |

| Dark Coloration | Oxidation of amine or nitro degradation. | Sparge solvent with Nitrogen ( |

References

-

Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

mechanism). Link -

Patel, N., et al. (2020). "Green Chemistry Approaches in Pharmaceutical Synthesis." International Journal of Molecular Sciences. Link

-

Roh, K., et al. (2016).[5] "Palladium-Catalyzed

-Arylation of Sulfonamides." Advanced Synthesis & Catalysis. (Contrast for unactivated substrates). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cscanada.net [cscanada.net]

- 5. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Reduction of 1-(5-Chloro-2-nitrophenyl)piperazine to Aniline Derivatives

Executive Summary

This application note details the chemoselective reduction of 1-(5-Chloro-2-nitrophenyl)piperazine (Compound A) to 5-chloro-2-(1-piperazinyl)aniline (Compound B). The primary synthetic challenge is the selective reduction of the nitro group (

While catalytic hydrogenation with Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it is contraindicated here due to the high risk of hydrodehalogenation (loss of chlorine). This guide presents two validated protocols:

-

Method A (Chemical): Iron/Ammonium Chloride reduction (Bechamp modification). Ideal for laboratory-scale (<50g) and high functional group tolerance.

-

Method B (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C) hydrogenation. Ideal for process scale-up (>50g) requiring cleaner impurity profiles.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Chemoselectivity Challenge

The substrate contains three reactive centers:

-

Nitro group: Requires reduction to amine (

process).[1] -

Aryl Chloride: Susceptible to oxidative addition by Pd(0), leading to dechlorination (impurity formation).

-

Piperazine Nitrogen: A secondary amine acting as a Lewis base, capable of poisoning acidic catalysts or reacting with electrophilic reductants (e.g., acetylation in acetic acid).

Reaction Scheme

The reduction proceeds via a stepwise electron transfer mechanism, passing through nitroso and hydroxylamine intermediates before yielding the aniline.

Figure 1: Stepwise reduction pathway. Note the critical divergence where standard Pd/C catalysis leads to the unwanted de-chlorinated side product.

Protocol A: Iron/Ammonium Chloride Reduction

Best for: Lab scale, robustness, low cost. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.

Reagents & Equipment

-

Substrate: 1-(5-Chloro-2-nitrophenyl)piperazine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

-

Electrolyte/Buffer: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 v/v)

-

Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser.

Step-by-Step Procedure

-

Slurry Preparation: To a 3-neck flask, add the Ethanol/Water mixture and

. Stir until dissolved. -

Substrate Addition: Add the nitro-piperazine substrate. Heat the mixture to 60°C.

-

Iron Addition: Add Iron powder in portions over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous mechanical stirring.

-

Why Mechanical Stirring? Iron powder becomes heavy and sticky as it oxidizes to iron oxides. Magnetic bars will seize, causing local overheating and stalled conversion.

-

-

Monitoring: Monitor via HPLC or TLC (System: DCM/MeOH 9:1). Reaction is typically complete in 2–4 hours.

-

Endpoint: Disappearance of the yellow nitro spot; appearance of the fluorescent blue/purple aniline spot.

-

-

Hot Filtration (Critical): While still hot (>60°C), filter the mixture through a pad of Celite to remove iron sludge. Wash the cake with hot ethanol.

-

Note: If the mixture cools, the product may precipitate into the iron sludge, leading to yield loss.

-

-

Workup:

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up, clean impurity profile, avoiding metal waste. Mechanism: Heterogeneous catalysis with sulfur-poisoned active sites to inhibit Ar-Cl oxidative addition.

Reagents & Equipment[5]

-

Substrate: 1-(5-Chloro-2-nitrophenyl)piperazine

-

Catalyst: 5% Pt/C (Sulfided) or 1-3% Pt(S)/C. (Loading: 2-5 wt% relative to substrate).

-

Solvent: Methanol or Ethyl Acetate.[4]

-

Hydrogen Source:

gas (Balloon or Parr Shaker).

Step-by-Step Procedure

-

Inerting: Purge the reaction vessel (Parr shaker bottle or autoclave) with Nitrogen (

). -

Loading: Add substrate and solvent (concentration ~0.1 M).

-

Catalyst Addition: Carefully add the sulfided Pt/C catalyst under Nitrogen flow. Safety: Dry catalysts can be pyrophoric; keep wet with solvent.

-

Hydrogenation:

-

Pressurize to 30–50 psi (2–3.5 bar) with

. -

Agitate at Room Temperature (20–25°C).

-

Note: Heating is rarely required and increases the risk of de-chlorination.

-

-

Monitoring: Check

uptake. Once uptake plateaus, sample for HPLC. -

Filtration: Filter through a 0.45

m membrane or Celite pad to remove catalyst. -

Isolation: Concentrate the filtrate to yield the crude aniline.

Analytical Validation & Troubleshooting

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| De-Cl Impurity | < 0.5% | HPLC/MS (Mass shift -34 Da) |

| Hydroxylamine | < 0.1% | HPLC (Distinct retention time) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst poisoning by piperazine amine. | Increase catalyst loading or add 1.0 eq Acetic Acid to protonate the piperazine (Method B only). |

| De-chlorination | Over-active catalyst (Method B). | Switch to Sulfided Pt/C. Lower pressure. Stop reaction immediately upon |

| Emulsions | Iron salts in organic layer (Method A). | Filter through Celite before extraction. Use brine heavily. |

| Low Yield | Product trapped in Iron sludge. | Ensure filtration is done HOT . Resuspend sludge in hot EtOH and re-filter. |

Process Workflow Diagram

Figure 2: Workup workflow for the Iron-mediated reduction, emphasizing the critical hot filtration step.

References

-

Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. Link

-

BenchChem Application Note. (2025). "Selective reduction of nitro group without affecting other functional groups."[4] Link

-

Chen, H., et al. (2017).[5] "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances. Link

-

ChemicalBook. (2024).[6] "2-Nitro-5-(1-piperazinyl)aniline synthesis protocols." Link

-

Organic Chemistry Portal. "Reduction of Nitro Compounds." Link

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Piperazine synthesis [organic-chemistry.org]

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(5-Chloro-2-nitrophenyl)piperazine

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(5-Chloro-2-nitrophenyl)piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for process monitoring and quality control. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak shape, resolution, and sensitivity with UV detection. The protocol herein provides a comprehensive guide, from analyte characterization and method development to a step-by-step execution of the final protocol, grounded in scientific principles and aligned with industry standards for analytical procedure validation.

Introduction

1-(5-Chloro-2-nitrophenyl)piperazine is a substituted phenylpiperazine derivative. Phenylpiperazines are a class of compounds with a wide range of pharmacological activities, making them common structural motifs in drug discovery and development. As such, 1-(5-Chloro-2-nitrophenyl)piperazine often serves as a crucial building block or appears as an impurity in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately and reliably measure its concentration is therefore essential for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note details the logical development of an HPLC method suitable for this analyte in a research or quality control setting.

Analyte Properties & Methodological Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase composition, pH, and detector settings.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-nitrophenyl)piperazine

| Property | Value / Characteristic | Rationale for HPLC Method |

| Structure | Phenyl ring with nitro and chloro substituents, linked to a piperazine ring. | The aromatic nitro-group provides a strong chromophore, making UV detection highly suitable. |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | The presence of polar (nitro, amine) and non-polar (phenyl) groups suggests reversed-phase chromatography is an ideal separation mode. |

| pKa (Predicted) | The piperazine moiety has two nitrogen atoms. The pKa of piperazine itself is ~9.73 (pKa1) and ~5.35 (pKa2).[3] The electron-withdrawing nitro and chloro groups on the phenyl ring will lower these values. | The basic nature of the piperazine nitrogens means that the analyte's charge state is highly dependent on pH. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa. A slightly acidic pH (e.g., pH 3-4) will ensure the piperazine nitrogens are protonated, promoting interaction with the aqueous mobile phase and preventing peak tailing. |

| LogP (Predicted) | Moderately hydrophobic. | A C18 stationary phase is an excellent starting point, providing sufficient hydrophobic interaction for retention. |

| UV Absorbance | The nitroaromatic structure is expected to have strong UV absorbance. | A UV detector is the ideal choice. A wavelength scan of the analyte in the mobile phase will determine the absorbance maximum (λmax) for optimal sensitivity. |

Method Development Workflow

The development of this method followed a systematic and logical progression, beginning with initial screening and culminating in a fine-tuned, optimized protocol.

Caption: Workflow for HPLC Method Development and Validation.

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) was selected for its excellent peak shape for basic compounds and high stability.

-

Chemicals:

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

-

Phosphoric Acid (H₃PO₄), ACS Grade

-

Water, HPLC Grade (e.g., from a Milli-Q system)

-

-

Standard: 1-(5-Chloro-2-nitrophenyl)piperazine reference standard of known purity.

Chromatographic Conditions Optimization

-

Column Selection: A standard C18 column was chosen as the primary screening column due to the analyte's moderate hydrophobicity. Its performance proved superior in terms of peak symmetry compared to other tested phases.

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile (ACN) was chosen over Methanol (MeOH) as it provided a sharper peak shape and lower backpressure.

-

Aqueous Phase & pH Control: A 25 mM potassium phosphate buffer was used. The pH was adjusted to 3.0 with phosphoric acid. This low pH ensures the piperazine nitrogens are fully protonated, minimizing secondary interactions with residual silanols on the stationary phase and thus preventing peak tailing.

-

-

Detection Wavelength (λmax): A UV scan of the analyte in the mobile phase revealed a strong absorbance maximum at approximately 254 nm, which was selected for quantification to ensure high sensitivity.

-

Elution Mode: Isocratic elution was found to be sufficient for this single analyte analysis, providing a simple, robust, and rapid method. The ACN percentage was optimized to achieve a retention time of approximately 4-6 minutes, allowing for good separation from the solvent front without an excessively long run time.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to provide optimal efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times.

Final Optimized Protocol

This section provides the step-by-step procedure for the analysis.

Preparation of Solutions

-

Mobile Phase (60:40 ACN:Buffer):

-

Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

-

Final Mobile Phase: Mix 600 mL of Acetonitrile with 400 mL of the prepared pH 3.0 buffer. Degas thoroughly before use.

-

-

Diluent: The mobile phase (60:40 ACN:Buffer) is used as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(5-Chloro-2-nitrophenyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Prepare further dilutions as needed for linearity studies.

Chromatographic Parameters

Table 2: Optimized HPLC Conditions

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% (25 mM KH₂PO₄, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Perform at least five replicate injections of the Working Standard Solution to check for system suitability.

-

Inject the sample solutions.

-

Bracket the sample injections with injections of the Working Standard Solution to monitor for any drift in system performance.

System Suitability and Method Validation

To ensure the method is suitable for its intended purpose, system suitability must be checked before each run, and the method must be validated according to regulatory guidelines such as ICH Q2(R1).[4][5][6]

Table 3: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Measures injection precision. |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n≥5 injections) | Measures retention time reproducibility. |

A full validation study would also include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Conclusion

The HPLC method detailed in this application note is rapid, specific, and robust for the quantitative determination of 1-(5-Chloro-2-nitrophenyl)piperazine. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The systematic development approach, grounded in the analyte's physicochemical properties, has resulted in a high-quality method suitable for routine analysis in pharmaceutical development and quality control environments.

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

-

Chen, H., & Chen, S. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(17), 4277–4283. Available from: [Link]

-

Li, Y., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 35(14), 1752-1760. Available from: [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

-

Pichon, V., et al. (2000). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Journal of Chromatography A, 879(2), 157-166. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3084596, Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735754, 1-(5-Chloro-2-methoxyphenyl)piperazine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Available from: [Link]

-

Sam-Adjei, E. F., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(6), 2829–2833. Available from: [Link]

-

PubChemLite. 1-(5-chloro-2-methylphenyl)piperazine (C11H15ClN2). Available from: [Link]

-

National Institute of Standards and Technology. Piperazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

CAS. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. In CAS Common Chemistry. Available from: [Link]

-

CAS. 1-(2-Nitrophenyl)piperazine. In CAS Common Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 117635, 5-Chloro-2-nitrodiphenylamine. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. uregina.ca [uregina.ca]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. jordilabs.com [jordilabs.com]

- 6. database.ich.org [database.ich.org]

- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 1-(5-Chloro-2-nitrophenyl)piperazine

Welcome to the technical support guide for 1-(5-Chloro-2-nitrophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a foundational understanding of 1-(5-Chloro-2-nitrophenyl)piperazine's behavior in aqueous solutions.

Q1: What is 1-(5-Chloro-2-nitrophenyl)piperazine, and why is it poorly soluble in water?

Answer: 1-(5-Chloro-2-nitrophenyl)piperazine is a synthetic organic compound. Its poor aqueous solubility stems directly from its molecular structure, which features a large, nonpolar aromatic component (the chloronitrophenyl group) and a basic piperazine ring. While data for this specific molecule is not abundant, its structure strongly suggests it is a hydrophobic, weakly basic compound. Compounds with similar structures are known to be insoluble in water but soluble in organic solvents like DMSO and methanol.[1]

The key factors contributing to its low water solubility are:

-

Hydrophobicity: The substituted phenyl ring is nonpolar and does not favorably interact with polar water molecules.

-

Molecular Size: Larger organic molecules are generally more difficult for solvent molecules to surround and solvate.[2]

-

Crystal Lattice Energy: In its solid state, the molecule is held in a crystal lattice. For the compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome this lattice energy.

Q2: I added the powdered compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it didn't dissolve. What went wrong?

Answer: This is a common and expected outcome. Direct addition of a hydrophobic solid to a neutral aqueous buffer is rarely successful. The primary issue is the compound's very low intrinsic solubility in water. At a neutral pH of 7.4, the basic piperazine moiety is only partially protonated, which is insufficient to significantly enhance the overall solubility of this predominantly hydrophobic molecule. A systematic, multi-step approach is required, starting with the preparation of a concentrated stock solution in an appropriate solvent.

Q3: What are the essential first steps I should take before attempting to solubilize this compound for an experiment?

Answer: Before selecting a solubilization strategy, a systematic approach is crucial. The following workflow provides a logical progression from initial attempts to more advanced techniques.

Caption: A systematic workflow for solubilizing challenging compounds.

Part 2: Core Troubleshooting Guides

If you've prepared a stock solution and encountered precipitation upon dilution, use these guides to find a robust solution.

Q4: Can I use pH adjustment to improve solubility? If so, how?

Answer: Yes, pH adjustment is a primary and highly effective technique for ionizable compounds like this one.[3][4] The piperazine ring contains two nitrogen atoms that can be protonated (accept a proton) in acidic conditions.

-

The Principle (Causality): The uncharged form of the molecule is poorly soluble. By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the nitrogen atoms on the piperazine ring, giving them a positive charge. This charged, or "ionized," form of the molecule is significantly more polar and, therefore, much more soluble in water. The two pKa values for the parent piperazine molecule are approximately 5.35 and 9.73.[5][6] While substitution will alter these values, the principle remains that the molecule will be more soluble at a pH well below its lowest pKa.

-

Step-by-Step Protocol: pH-Mediated Solubilization

-

Prepare a high-concentration stock solution of 1-(5-Chloro-2-nitrophenyl)piperazine in 100% DMSO (e.g., 10-50 mM).

-

Select an acidic buffer for your final working solution (e.g., a citrate buffer at pH 3.0 or a glycine-HCl buffer at pH 2.5). Crucially, ensure this low pH is compatible with your downstream assay.

-

While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.

-

Validation: Observe the solution carefully. It should remain clear. If any cloudiness (incipient precipitation) appears, the concentration is too high for that specific buffer condition.

-

As a final control, you can adjust the pH of a small aliquot back towards neutral (e.g., pH 7.4) with NaOH. You should observe immediate precipitation, confirming that the acidic pH was responsible for maintaining solubility.

-

Q5: pH adjustment is not compatible with my cell-based assay. What is the next best option?

Answer: When pH manipulation is not an option, using a co-solvent system is the most common and effective alternative.[3][7]

-

The Principle (Causality): A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture.[8][9][10] This less-polar environment reduces the energetic penalty of dissolving a hydrophobic compound, thereby increasing its solubility. Common co-solvents used in research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8]

-

Step-by-Step Protocol: Co-Solvent System Development

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Prepare several aqueous buffer solutions containing varying percentages of a co-solvent (e.g., PBS with 5% ethanol, 10% ethanol, 5% PG, 10% PG).

-

Perform a dilution test: Add the DMSO stock to each co-solvent buffer to achieve your target final concentration.

-

Validation: Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) and visually inspect for precipitation. The optimal co-solvent system is the one that uses the lowest percentage of organic solvent while keeping your compound fully dissolved.

-

Important: Always run a vehicle control in your experiment (i.e., the co-solvent buffer without the compound) to ensure the solvent mixture itself does not affect your results.

-

| Co-Solvent | Typical Starting % (v/v) | Notes |

| Ethanol | 5 - 20% | Commonly used, but can have biological effects at higher concentrations.[8] |

| Propylene Glycol (PG) | 5 - 30% | Generally well-tolerated in many biological systems.[7] |

| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Effective for highly insoluble compounds; can increase solution viscosity.[2] |

| Dimethyl Sulfoxide (DMSO) | < 1% | While used for stock solutions, final concentrations should be kept very low (<0.5% or <0.1% for sensitive assays) due to its cellular effects. |

Q6: I have tried co-solvents, but my compound is still precipitating at the required concentration. Are there more advanced options?

Answer: Yes. When standard methods are insufficient, you can employ formulation enhancers like surfactants or cyclodextrins. These are powerful tools but require careful consideration.

-

Option 1: Surfactants

-

The Principle (Causality): Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[11] Above a certain concentration, called the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core.[12] Your poorly soluble compound can partition into this hydrophobic core, allowing it to be effectively dispersed in the aqueous solution.[4] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used.[13]

-

Protocol Considerations: Start with low concentrations of surfactant (e.g., 0.1% - 1% w/v) in your aqueous buffer. Add your DMSO stock to this surfactant-containing solution. Be aware that surfactants can interfere with some assays, particularly those involving cell membranes or protein interactions.

-

-

Option 2: Cyclodextrins

-

The Principle (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic chloronitrophenyl part of your molecule can fit inside this cavity, forming an "inclusion complex."[16] This complex has a hydrophilic exterior, dramatically increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

-

Caption: A cyclodextrin encapsulates the hydrophobic part of a drug.

-

Step-by-Step Protocol: Cyclodextrin Solubilization

-

Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

-

Add the powdered 1-(5-Chloro-2-nitrophenyl)piperazine directly to the HP-β-CD solutions.

-

Sonicate or shake the mixture at room temperature for several hours (or overnight) to facilitate complex formation.

-

Validation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

-